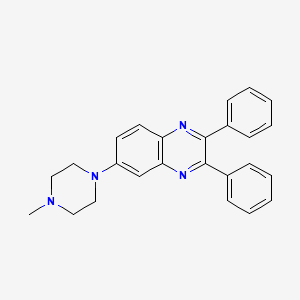

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions and condensation methods. For instance, Mishriky and Moustafa (2013) discussed the synthesis of a similar compound through a nucleophilic substitution reaction, highlighting the versatility of these methods in creating complex quinoxaline derivatives (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives often involves intricate interactions between the constituent atoms, influencing their physical and chemical properties. Studies such as those by Anthal et al. (2014) provide insights into the crystal structure of related compounds, offering a basis for understanding the molecular conformation and its implications on reactivity and interaction with biological targets (Anthal et al., 2014).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including displacement reactions, as discussed by Nagarajan et al. (1986), which are crucial for functionalizing the compound or modifying its structure for specific applications (Nagarajan et al., 1986).

Scientific Research Applications

Antibacterial Activities

The compound 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline and its derivatives have been studied for their antibacterial properties. For example, temafloxacin hydrochloride, a closely related compound, is a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents and has been under clinical development as a broad-spectrum antimicrobial agent (Chu et al., 1991).

Anticancer Activity

Research has also been conducted on the anticancer potential of similar compounds. A comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents has shown that derivatives with certain substituents demonstrate a high level of anticancer activity. These findings indicate that these compounds, including ones similar to this compound, could be promising for anticancer drug development (Konovalenko et al., 2022).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .

Biochemical Pathways

Similar compounds have been found to interact with enzymes like candidapepsin-2 and cathepsin l2 , which are involved in proteolysis, a critical process in many biological pathways.

Pharmacokinetics

Similar compounds have been found to be extensively metabolized . The bioavailability of this compound may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of elimination.

properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLKYDSWWHQSJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)